molecular formula C17H16N2O3 B7715133 N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylfuran-2-carboxamide

N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylfuran-2-carboxamide

Cat. No. B7715133
M. Wt: 296.32 g/mol
InChI Key: IAGIJDOFXWCDED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylfuran-2-carboxamide, also known as HMQC, is a chemical compound that has recently gained attention in scientific research due to its potential therapeutic applications. HMQC is a synthetic compound that belongs to the class of quinoline derivatives, which are known for their diverse pharmacological properties. In

Mechanism of Action

The mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylfuran-2-carboxamide is not fully understood, but it is believed to work by inhibiting certain enzymes and pathways involved in cancer cell growth and inflammation. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylfuran-2-carboxamide has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately cell death. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylfuran-2-carboxamide has also been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylfuran-2-carboxamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylfuran-2-carboxamide has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylfuran-2-carboxamide has also been shown to inhibit the production of inflammatory cytokines, which may have applications in the treatment of inflammatory diseases. In addition, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylfuran-2-carboxamide has been shown to have antioxidant properties, which may help to protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylfuran-2-carboxamide for lab experiments is its synthetic nature, which allows for precise control over its chemical properties. This makes it an ideal compound for studying the mechanism of action and potential therapeutic applications. However, one limitation of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylfuran-2-carboxamide is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are many potential future directions for research on N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylfuran-2-carboxamide. One area of interest is in the development of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylfuran-2-carboxamide derivatives with improved solubility and pharmacological properties. Another area of interest is in the exploration of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylfuran-2-carboxamide's potential applications in the treatment of neurodegenerative diseases such as Alzheimer's. Overall, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylfuran-2-carboxamide is a promising compound with many potential applications in scientific research and medicine.

Synthesis Methods

The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylfuran-2-carboxamide involves the reaction of 6-methyl-2-[(2-nitrophenyl)amino]quinoline-3-carbaldehyde with methylamine and furan-2-carboxylic acid. The reaction is carried out in the presence of a catalyst such as sodium methoxide, and the resulting product is purified using column chromatography.

Scientific Research Applications

N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylfuran-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. One of the main areas of research has been in cancer treatment, where N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylfuran-2-carboxamide has shown promising results in inhibiting the growth of cancer cells. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylfuran-2-carboxamide has also been studied for its anti-inflammatory and antioxidant properties, which may have applications in the treatment of inflammatory diseases such as arthritis and neurodegenerative diseases such as Alzheimer's.

properties

IUPAC Name

N-methyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-11-5-6-14-12(8-11)9-13(16(20)18-14)10-19(2)17(21)15-4-3-7-22-15/h3-9H,10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAGIJDOFXWCDED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]furan-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.